4-[(E)-2-(1,3-dibenzylimidazolidin-2-yl)ethenyl]-N,N-dimethylaniline
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Overview
Description
4-[(E)-2-(1,3-dibenzylimidazolidin-2-yl)ethenyl]-N,N-dimethylaniline is a complex organic compound with the molecular formula C27H31N3 and a molecular weight of 397.55514 g/mol . This compound is characterized by the presence of an imidazolidine ring substituted with dibenzyl groups and a dimethylaniline moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-[(E)-2-(1,3-dibenzylimidazolidin-2-yl)ethenyl]-N,N-dimethylaniline involves multiple steps, typically starting with the preparation of the imidazolidine ring. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The dibenzyl groups are introduced through nucleophilic substitution reactions, and the final step involves the coupling of the imidazolidine ring with the dimethylaniline moiety under controlled temperature and pressure conditions .
Chemical Reactions Analysis
4-[(E)-2-(1,3-dibenzylimidazolidin-2-yl)ethenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of the ethenyl group.
Scientific Research Applications
4-[(E)-2-(1,3-dibenzylimidazolidin-2-yl)ethenyl]-N,N-dimethylaniline is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1,3-dibenzylimidazolidin-2-yl)ethenyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The imidazolidine ring and the dimethylaniline moiety play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation .
Comparison with Similar Compounds
4-[(E)-2-(1,3-dibenzylimidazolidin-2-yl)ethenyl]-N,N-dimethylaniline can be compared with similar compounds such as:
4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-dimethylaniline: This compound has a benzimidazole ring instead of an imidazolidine ring, which affects its chemical reactivity and biological activity.
4-(1,3-dibenzyl-2-imidazolidinyl)-N,N-dimethylaniline: This compound lacks the ethenyl group, leading to differences in its chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H31N3 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
4-[(E)-2-(1,3-dibenzylimidazolidin-2-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H31N3/c1-28(2)26-16-13-23(14-17-26)15-18-27-29(21-24-9-5-3-6-10-24)19-20-30(27)22-25-11-7-4-8-12-25/h3-18,27H,19-22H2,1-2H3/b18-15+ |
InChI Key |
ZSVFMQQNWUJAFS-OBGWFSINSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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